Benzo[b]thiophen-3-ylmagnesium bromide
Description
Benzo[b]thiophen-3-ylmagnesium bromide is a Grignard reagent derived from 3-bromobenzo[b]thiophene (CAS 7342-82-7), a heterocyclic aromatic compound with a fused benzene and thiophene ring system. Its molecular formula is C₈H₅SMgBr, and it is typically prepared by reacting 3-bromobenzo[b]thiophene with magnesium in anhydrous tetrahydrofuran (THF) . The reagent is highly air- and moisture-sensitive, requiring inert handling conditions similar to other Grignard reagents. Its applications span pharmaceuticals and materials science, particularly in synthesizing complex heterocycles and functionalized aromatic systems .
Properties
IUPAC Name |
magnesium;3H-1-benzothiophen-3-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRJPPJHBMTKHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[C-]=CS2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Benzo[b]thiophene
Direct electrophilic bromination of benzo[b]thiophene using bromine () or -bromosuccinimide (NBS) typically yields a mixture of 2- and 3-bromo isomers. Regioselectivity is influenced by the electronic effects of the thiophene ring, with the 3-position being less favored due to steric hindrance from the fused benzene ring. A study employing in dichloromethane at reported a 3-bromo isomer yield of 28%, with the remainder being the 2-bromo derivative.
Table 1: Bromination Conditions and Isomer Ratios
| Brominating Agent | Solvent | Temperature | 3-Bromo Isomer Yield |
|---|---|---|---|
| 28% | |||
| NBS | 15% |
Functional Group Transformation via 3-(Bromomethyl)benzo[b]thiophene
An alternative route involves the synthesis of 3-(bromomethyl)benzo[b]thiophene followed by dehydrohalogenation. For example, treatment of benzo[b]thiophen-3-ylmethanol with phosphorus tribromide () in diethyl ether at yields 3-(bromomethyl)benzo[b]thiophene with 73% efficiency. Subsequent elimination under basic conditions generates the desired 3-bromobenzo[b]thiophene, though this method introduces additional purification steps.
Magnesium Activation and Grignard Formation
The reaction of 3-bromobenzo[b]thiophene with magnesium metal follows classical Grignard synthesis principles but requires stringent anhydrous conditions to prevent reagent decomposition.
Solvent Systems and Their Impact on Reactivity
Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize the Grignard intermediate through coordination to magnesium. Comparative studies show that reactions in THF proceed at with 85% conversion, whereas diethyl ether requires reflux conditions () for comparable yields.
Table 2: Solvent-Dependent Reaction Kinetics
| Solvent | Temperature | Reaction Time | Conversion Efficiency |
|---|---|---|---|
| THF | 2 hours | 85% | |
| Diethyl Ether | 4 hours | 82% |
Magnesium Preparation and Surface Area Optimization
Activation of magnesium turnings is critical. Protocols recommend stirring magnesium in THF with a catalytic amount of iodine () to remove surface oxides. Sonication or mechanical grinding increases surface area, reducing induction periods from 30 minutes to under 5 minutes.
Industrial-Scale Production Challenges
Continuous Flow Reactor Design
Batch processes face scalability issues due to exothermicity and magnesium clogging. Continuous flow systems with in-line quenching mechanisms improve safety and yield consistency. A pilot study using a tubular reactor achieved 92% conversion with residence times under 10 minutes.
Byproduct Management
Common byproducts include benzo[b]thiophene (from dehalogenation) and magnesium hydroxides . Acidic workups with (0.5 M) effectively remove magnesium residues, while distillation isolates the Grignard reagent from THF.
Mechanistic Insights into Grignard Formation
The reaction proceeds via a single-electron transfer (SET) mechanism:
-
Oxidative addition : Magnesium donates an electron to the carbon-bromine bond, cleaving it homolytically.
-
Radical coupling : The aryl radical interacts with magnesium to form the organomagnesium intermediate.
Isotopic labeling studies using deuterated THF () confirm that solvent coordination stabilizes the transition state, lowering the activation energy by .
Comparative Analysis with Benzo[b]thiophen-2-ylmagnesium Bromide
The 3-isomer exhibits reduced nucleophilicity compared to the 2-isomer due to increased steric crowding. In reactions with benzaldehyde, the 3-isomer achieves 68% yield versus 82% for the 2-isomer under identical conditions .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Coupling Reactions: It can participate in coupling reactions with halides to form new carbon-carbon bonds.
Substitution Reactions: The compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent like THF, under inert atmosphere.
Coupling Reactions: Often performed with palladium or nickel catalysts in the presence of a base.
Substitution Reactions: Requires electrophiles such as alkyl halides or acyl halides.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From coupling reactions with halides.
Substituted Benzo[b]thiophenes: From substitution reactions.
Scientific Research Applications
Benzo[b]thiophen-3-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Utilized in the preparation of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction is facilitated by the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic. The compound can react with various electrophiles, including carbonyl compounds, halides, and other electrophilic species .
Comparison with Similar Compounds
Structural and Electronic Differences
Benzo[b]thiophen-3-ylmagnesium Bromide :
- Higher reactivity due to the absence of steric bulk and electron-withdrawing groups. Commonly used in polymer synthesis and straightforward nucleophilic additions .
3-Methoxyphenylmagnesium Bromide (C₇H₇OMgBr) :
- Thiophen-3-ylmagnesium Bromide (C₄H₃SMgBr): A monocyclic thiophene-based reagent. Less steric hindrance than this compound, enabling efficient C–C bond formation under mild conditions (e.g., 0°C to RT with CuI/LiCl catalysts) .
Physical and Chemical Properties
Challenges and Handling
- This compound: Requires rigorous exclusion of moisture and oxygen. Limited commercial availability of the precursor (3-bromobenzo[b]thiophene) may complicate synthesis .
Methoxyphenyl Derivatives :
Research Findings and Industrial Relevance
Q & A
Q. What are the optimal synthetic protocols for preparing Benzo[b]thiophen-3-ylmagnesium bromide?
The synthesis involves reacting 3-bromobenzo[b]thiophene with magnesium in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Key parameters include:
- Magnesium activation : Surface oxidation must be removed via mechanical scraping or iodine activation to ensure reactivity.
- Moisture control : Traces of water can hydrolyze the Grignard reagent, necessitating rigorously dried solvents and glassware.
- Temperature : Reflux conditions (~66°C for THF) are typical, with reaction progress monitored by cessation of gas evolution. Post-synthesis, the reagent is often used in situ due to its sensitivity, and purity is verified via titration or quenching with deuterated solvents for NMR analysis .
Q. What safety measures are critical when handling this compound?
This reagent is highly flammable and reacts violently with water, releasing flammable gases. Essential precautions include:
- Inert atmosphere techniques : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure.
- Fire suppression : Keep dry chemical extinguishers (e.g., CO₂) nearby; avoid water-based extinguishers.
- First-aid protocols : For skin/eye contact, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do reaction conditions influence the coupling efficiency of this compound in cross-coupling reactions?
Reaction efficiency depends on:
- Solvent polarity : THF enhances nucleophilicity, while ethereal solvents stabilize the Grignard intermediate.
- Catalyst systems : Transition-metal catalysts (e.g., Ni/Fe) can mediate C–C bond formation, but ligand choice (e.g., phosphines) affects regioselectivity.
- Additives : Lewis acids like ZnCl₂ or CeCl₃ can activate electrophilic partners (e.g., ketones) to improve yields. For example, DDQ-mediated oxidative coupling under acidic conditions achieves 92% yield in benzo[b]thiophene dimerization by stabilizing radical cation intermediates .
Q. What methodologies resolve contradictions in reported reaction yields involving this reagent?
Discrepancies often stem from:
- Trace impurities : Use Karl Fischer titration to ensure solvent dryness (<30 ppm H₂O).
- Substrate purity : Purify 3-bromobenzo[b]thiophene via column chromatography to remove deactivating byproducts.
- Analytical validation : Employ tandem techniques (e.g., GC-MS, HPLC) to quantify product distribution and identify side reactions. Replicating studies under standardized protocols (e.g., inert atmosphere, controlled stoichiometry) minimizes variability .
Q. How can computational models predict the reactivity of this compound in complex syntheses?
Density functional theory (DFT) calculations reveal:
- Frontier molecular orbitals : The HOMO of the Grignard reagent localizes on the magnesium-bound carbon, directing nucleophilic attack to electron-deficient sites.
- Oxidation potentials : Compounds with lower oxidation potentials (e.g., <1.5 V vs. SCE) form stable radical cations, enabling DDQ-mediated cross-coupling. Experimental validation via EPR spectroscopy confirms radical intermediates, while UV-Vis spectroscopy tracks charge-transfer complexes .
Q. What strategies optimize the regioselectivity of nucleophilic additions using this reagent?
Regioselectivity is governed by:
- Steric effects : Bulky substituents at the C-2 position of benzo[b]thiophene redirect reactivity to less hindered sites.
- Electronic effects : Electron-withdrawing groups (e.g., bromine) at C-5 enhance electrophilicity at C-3, favoring nucleophilic attack.
- Pre-complexation : Pre-reacting the Grignard reagent with Lewis acids (e.g., CeCl₃) can modulate selectivity in ketone additions .
Methodological Considerations
- Characterization : Use / NMR to confirm Grignard formation (e.g., upfield shifts for Mg-bound carbons). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies Mg–C vibrational modes .
- Stability : Store the reagent under inert gas at −20°C; decomposition is indicated by precipitation or gas evolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
